molecular formula C4H10ClF2NO B2475150 2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride CAS No. 2194846-13-2

2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B2475150
CAS No.: 2194846-13-2
M. Wt: 161.58
InChI Key: HTOYAZIQGASBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO. It is a derivative of ethylamine, where the ethyl group is substituted with both ethoxy and difluoro groups. This compound is typically used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride involves the reaction of 2,2-difluoroethanol with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while reduction may produce simpler ethylamine derivatives.

Scientific Research Applications

2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups play a crucial role in modulating the compound’s activity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine hydrochloride: Similar structure but lacks the ethoxy group.

    2,2,2-Trifluoroethylamine hydrochloride: Contains an additional fluorine atom.

    2-Fluoroethylamine hydrochloride: Contains only one fluorine atom.

Uniqueness

2-Ethoxy-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both ethoxy and difluoro groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications where these functional groups are required.

Properties

IUPAC Name

2-ethoxy-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-2-8-4(5,6)3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYAZIQGASBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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